molecular formula C12H10F3N3O B1213703 3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one CAS No. 133220-91-4

3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one

Cat. No.: B1213703
CAS No.: 133220-91-4
M. Wt: 269.22 g/mol
InChI Key: MRMGTEKECRMLOG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of F-2692 involves the reaction of 3’-trifluoromethyl phenyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent reduction to yield the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like hydrochloric acid .

Chemical Reactions Analysis

F-2692 undergoes several types of chemical reactions, including:

    Oxidation: F-2692 can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: F-2692 can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Mechanism of Action

F-2692 exerts its effects through a unique mechanism that is distinct from traditional benzodiazepines. It has a very low affinity for benzodiazepine binding sites and does not interact with GABA A, alpha 2-adrenergic, 5-HT 1A, or 5-HT 2 receptors. Instead, its anxiolytic effects are thought to be mediated through other molecular targets and pathways .

Comparison with Similar Compounds

F-2692 is unique in its class due to its unusual mechanism of action and low affinity for traditional benzodiazepine binding sites. Similar compounds include:

F-2692 stands out due to its distinct pharmacological profile and potential for reduced side effects compared to traditional anxiolytics .

Properties

IUPAC Name

3-amino-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-7-5-10(19)11(16)17-18(7)9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMGTEKECRMLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133220-91-4
Record name 3-Amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J5V7FAJ9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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